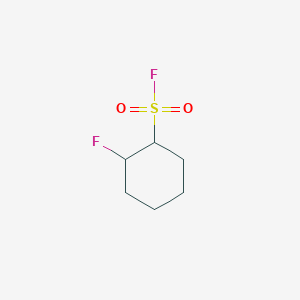

2-Fluorocyclohexane-1-sulfonyl fluoride

Description

Evolution of Sulfonyl Fluoride (B91410) Chemistry and its Relevance to 2-Fluorocyclohexane-1-sulfonyl fluoride

The chemistry of sulfonyl fluorides has undergone a remarkable evolution, transforming from relatively niche reagents to a cornerstone of modern chemical ligation and probe development. nih.govresearchgate.net Although known for nearly a century, the unique balance of stability and reactivity inherent to the sulfonyl fluoride group (–SO₂F) was not fully appreciated until recently. ccspublishing.org.cnresearchgate.net A pivotal moment in this resurgence was the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by Sharpless and co-workers in 2014. oup.comeurekalert.orgoup.com This new generation of click chemistry leverages the exceptional stability of the SVI–F bond, which is resistant to hydrolysis, thermolysis, and a wide range of chemical conditions, yet can be selectively activated to react efficiently with nucleophiles. nih.govoup.com

This discovery has invigorated research into molecules bearing the –SO₂F functional group. nih.govresearchgate.net Sulfonyl fluorides are now recognized as versatile electrophilic partners in constructing complex molecular architectures, finding widespread application in organic synthesis, materials science, chemical biology, and drug discovery. ccspublishing.org.cnoup.comresearchgate.net They have been successfully employed as covalent inhibitors, chemical probes for identifying new protein targets, and versatile hubs for molecular assembly. nih.govresearchgate.net The development of new synthetic methods has also been a key driver, with numerous strategies emerging for the efficient synthesis of aromatic, aliphatic, alkenyl, and alkynyl sulfonyl fluorides from readily available starting materials. ccspublishing.org.cnresearchgate.netorganic-chemistry.org These advancements provide a robust platform for the synthesis of novel sulfonyl fluoride-containing molecules, including aliphatic systems like this compound.

The relevance of this evolution to this compound lies in the established reactivity and utility of the sulfonyl fluoride moiety. The presence of the –SO₂F group suggests that this molecule could serve as a valuable building block in SuFEx-based applications, offering a unique aliphatic scaffold for the construction of novel polymers, materials, and biologically active compounds.

| Key Developments in Sulfonyl Fluoride Chemistry | Significance | Relevant Citations |

| Introduction of SuFEx Click Chemistry | Revolutionized the use of sulfonyl fluorides as connectors in molecular assembly. | oup.com, eurekalert.org, oup.com |

| Development of Diverse Synthetic Methods | Enabled access to a wide range of sulfonyl fluoride-containing building blocks. | ccspublishing.org.cn, researchgate.net, organic-chemistry.org |

| Application as Covalent Probes | Facilitated the discovery and study of new protein targets in chemical biology. | nih.gov, researchgate.net |

| Use in Materials Science | Allowed for the synthesis of novel polymers with enhanced stability and properties. | oup.com, researchgate.net |

Significance of Fluorinated Cyclohexane (B81311) Motifs in Modern Organic Synthesis

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry and materials science for modulating a compound's physicochemical and biological properties. tandfonline.com Fluorinated cyclohexane motifs, in particular, have garnered significant attention due to the unique conformational and electronic effects imparted by fluorine substitution. researchgate.net The introduction of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets. tandfonline.com

The cyclohexane ring is a common scaffold in bioactive molecules, and its fluorination can lead to derivatives with enhanced therapeutic potential. researchgate.net For instance, several FDA-approved drugs contain fluorinated cycloalkane moieties, where the fluorine atoms were introduced to improve potency, metabolic stability, or reduce lipophilicity. researchgate.net The synthesis of stereochemically defined fluorinated cyclohexanes is an active area of research, with various methods being developed to access these valuable building blocks. beilstein-journals.orgnih.gov

A particularly fascinating aspect of fluorinated cyclohexanes is the concept of "Janus-faced" or facially polarized rings, where multiple fluorine atoms are situated on one face of the ring, creating a distinct electronegative surface. rsc.orgst-andrews.ac.uk This facial polarization can lead to unique intermolecular interactions and has implications for the design of new materials and supramolecular assemblies. rsc.org Furthermore, the conformational preferences of fluorinated cyclohexanes are a subject of ongoing study, with fluorine substitution capable of inducing counter-intuitive axial preferences through nonclassical hydrogen bonding and other electrostatic interactions. nih.govacs.org The equatorial preference of a fluoro substituent in fluorocyclohexane (B1294287) is known to be about 0.25 kcal/mol more stable than the axial position. pearson.com

The presence of a fluorine atom in the 2-position of the cyclohexane ring in this compound is therefore of considerable interest. This substitution is expected to influence the conformational equilibrium of the ring and the reactivity of the adjacent sulfonyl fluoride group. The interplay between the electron-withdrawing nature of the fluorine atom and the sulfonyl fluoride group could lead to unique chemical properties and reactivity profiles.

| Impact of Fluorination on Cyclohexane Motifs | Examples | Relevant Citations |

| Enhanced Metabolic Stability | Increased resistance to enzymatic degradation in drug candidates. | researchgate.net, tandfonline.com |

| Altered Physicochemical Properties | Modulation of lipophilicity, pKa, and solubility. | researchgate.net, tandfonline.com |

| Unique Conformational Preferences | Induction of axial preferences and facial polarization. | nih.gov, rsc.org, acs.org, st-andrews.ac.uk |

| Improved Binding Affinity | Enhanced interactions with biological targets. | tandfonline.com |

Current Research Landscape and Knowledge Gaps for this compound

Despite the significant advancements in both sulfonyl fluoride chemistry and the synthesis of fluorinated cyclohexanes, a thorough review of the scientific literature reveals a notable knowledge gap concerning the specific compound this compound. There are currently no dedicated research articles detailing its synthesis, characterization, or reactivity. This lack of specific data presents both a challenge and an opportunity for the chemical science community.

The current research landscape is therefore defined by the extensive knowledge available for its constituent parts. The well-documented reactivity of sulfonyl fluorides in SuFEx chemistry provides a strong foundation for predicting the potential applications of this compound as a novel building block. ccspublishing.org.cnoup.com Similarly, the rich body of work on the conformational analysis and synthetic utility of fluorinated cyclohexanes allows for informed hypotheses about the stereoelectronic properties of this molecule. beilstein-journals.orgnih.govnih.govacs.org

The primary knowledge gap is the absence of experimental data for this compound itself. Key research questions that remain unanswered include:

Synthesis: What are the most efficient and stereoselective synthetic routes to access different stereoisomers of this compound?

Conformational Analysis: What is the preferred chair conformation of the molecule, and how does the interplay between the fluorine and sulfonyl fluoride substituents influence the conformational equilibrium?

Reactivity: How does the presence of the fluorine atom at the 2-position modulate the reactivity of the sulfonyl fluoride group in SuFEx and other reactions?

Applications: What are the potential applications of this compound as a building block in medicinal chemistry, materials science, and chemical biology?

Addressing these knowledge gaps through targeted research would not only provide valuable insights into the fundamental chemistry of this intriguing molecule but also potentially unlock new avenues for the development of novel functional materials and therapeutic agents. The synthesis and study of this compound represent a promising frontier at the confluence of two vibrant areas of modern organic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C6H10F2O2S |

|---|---|

Molecular Weight |

184.21 g/mol |

IUPAC Name |

2-fluorocyclohexane-1-sulfonyl fluoride |

InChI |

InChI=1S/C6H10F2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h5-6H,1-4H2 |

InChI Key |

AUMKYOMXCFYWLP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)F)S(=O)(=O)F |

Origin of Product |

United States |

Structural and Conformational Analysis of 2 Fluorocyclohexane 1 Sulfonyl Fluoride

Theoretical Studies on Fluorinated Cyclohexane (B81311) Conformations

Theoretical and computational chemistry provide powerful tools to dissect the subtle energetic factors that determine the preferred three-dimensional structures of molecules. For 2-Fluorocyclohexane-1-sulfonyl fluoride (B91410), these methods can elucidate the conformational preferences by calculating the relative energies and electronic properties of its various isomers.

Computational methods such as Density Functional Theory (DFT) and ab initio calculations are instrumental in predicting the geometries and relative stabilities of the conformers of 2-Fluorocyclohexane-1-sulfonyl fluoride. rsc.org These approaches solve the electronic structure of the molecule to provide detailed energetic and geometric information.

A typical computational study would involve:

Geometry Optimization: The three-dimensional coordinates of both the diequatorial and diaxial conformers are optimized to find their lowest energy structures.

Frequency Calculations: These calculations confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and provide thermodynamic data, including zero-point vibrational energies (ZPVE) and thermal corrections.

Single-Point Energy Calculations: To achieve higher accuracy, energies are often recalculated for the optimized geometries using more sophisticated and computationally expensive methods or larger basis sets.

For instance, studies on analogous compounds like trans-1,2-difluorocyclohexane have shown that high-level ab initio methods, such as CCSD/6-311+G(2df,p), can accurately predict conformational energies. researchgate.net DFT functionals, particularly those that account for dispersion forces, are also widely used for their balance of accuracy and computational efficiency. rsc.org The choice of solvent can be incorporated using continuum solvation models like the Polarizable Continuum Model (PCM), which is crucial as conformational equilibria are known to be solvent-dependent. researchgate.net

Table 1: Representative Theoretical Energy Calculations for trans-2-Fluorocyclohexane-1-sulfonyl fluoride Conformers

| Conformer | Method/Basis Set | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Apolar Solvent, kcal/mol) | Relative Energy (Polar Solvent, kcal/mol) |

| Diequatorial (ee) | DFT (B3LYP/6-311+G(d,p)) | 0.00 | 0.00 | 0.00 |

| Diaxial (aa) | DFT (B3LYP/6-311+G(d,p)) | -0.5 to +0.5 | +0.2 to +1.0 | +0.8 to +2.0 |

Note: The data in this table are hypothetical and serve to illustrate typical results from computational studies on analogous fluorinated cyclohexanes. The actual values for this compound would require specific calculations.

The conformational preference in 1,2-disubstituted cyclohexanes with electronegative groups is often influenced by the gauche effect. This phenomenon describes the tendency for a conformation with adjacent electron-withdrawing groups in a gauche relationship (a 60° dihedral angle) to be more stable than the anti conformation (180°). In the context of trans-2-Fluorocyclohexane-1-sulfonyl fluoride, the diequatorial conformer places the C-F and C-S bonds in a gauche arrangement, while the diaxial conformer places them in an anti-periplanar (180°) relationship.

The stability of the gauche conformer is primarily attributed to a stabilizing stereoelectronic interaction known as hyperconjugation. nih.gov This involves the donation of electron density from a bonding orbital (typically σC-H) into an adjacent anti-bonding orbital (σC-F or σC-S). nih.gov This interaction is maximized when the orbitals are anti-periplanar. In the diequatorial conformer, σC-H bonds are anti to the polar C-F and C-S bonds, leading to stabilizing hyperconjugative interactions.

Conversely, electrostatic interactions, specifically the repulsion between the partial negative charges on the fluorine atom and the oxygen atoms of the sulfonyl fluoride group, can destabilize the diequatorial conformer where these groups are in closer proximity. researchgate.net However, in many fluorinated systems, the stabilizing hyperconjugative effects of the gauche conformation often outweigh these repulsive electrostatic forces, particularly in the gas phase or in non-polar solvents. researchgate.net Studies on trans-1,2-difluorocyclohexane have shown that the diaxial conformer can be more stable in the gas phase, a clear manifestation of the gauche effect overcoming steric hindrance. researchgate.net A similar balance of forces is expected to govern the conformational equilibrium of this compound.

Spectroscopic Investigations of Conformational Preferences (e.g., VT-NMR)

While theoretical calculations provide invaluable insight, experimental validation is crucial. Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for studying dynamic processes like the ring inversion of cyclohexane derivatives. nih.gov

By recording NMR spectra at different temperatures, one can observe changes that reflect the shifting equilibrium between the diequatorial and diaxial conformers. At room temperature, the ring inversion is typically fast on the NMR timescale, resulting in a single set of time-averaged signals for the two conformers. As the temperature is lowered, the rate of interconversion decreases. If the temperature is lowered sufficiently to reach the coalescence point and then the slow-exchange regime, the individual signals for the diequatorial and diaxial conformers can be observed and quantified. nih.gov

From the integration of the distinct signals for each conformer at low temperatures, the equilibrium constant (Keq) can be determined. By measuring Keq at several different temperatures, the thermodynamic parameters for the conformational equilibrium—the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°)—can be calculated using the van't Hoff equation. The coupling constants (specifically, the 3JHH values) for the protons on C1 and C2 can also provide crucial information about the dihedral angles and thus the predominant conformation. psu.edu

Table 2: Hypothetical VT-NMR Data for the Conformational Equilibrium of trans-2-Fluorocyclohexane-1-sulfonyl fluoride in a Non-polar Solvent

| Temperature (K) | % Diaxial (aa) | % Diequatorial (ee) | Keq ([ee]/[aa]) | ΔG° (kcal/mol) |

| 200 | 45 | 55 | 1.22 | -0.08 |

| 180 | 50 | 50 | 1.00 | 0.00 |

| 160 | 55 | 45 | 0.82 | +0.06 |

Note: This data is illustrative, representing a plausible scenario where the relative populations of the conformers are temperature-dependent, allowing for the experimental determination of thermodynamic parameters.

Reactivity and Reaction Mechanisms of 2 Fluorocyclohexane 1 Sulfonyl Fluoride

Participation in Sulfur(VI)-Fluoride Exchange (SuFEx) Click Chemistry

2-Fluorocyclohexane-1-sulfonyl fluoride (B91410), as an aliphatic sulfonyl fluoride, is a key participant in Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry. This area of "click chemistry," pioneered by K. Barry Sharpless and colleagues, leverages the unique stability and latent reactivity of the sulfonyl fluoride (-SO₂F) group. nih.govresearchgate.netsigmaaldrich.com The S(VI)-F bond is exceptionally stable under many conditions, including resistance to oxidation, reduction, strong acids, and heat. nih.govsigmaaldrich.com However, its electrophilicity can be triggered under specific conditions, allowing for rapid and highly selective reactions with nucleophiles. nih.govresearchgate.net This balance of stability and reactivity makes aliphatic sulfonyl fluorides like 2-fluorocyclohexane-1-sulfonyl fluoride valuable connectors or "hubs" for constructing complex molecules. enamine.net

The core of the SuFEx reaction is the exchange of the fluoride on the sulfur(VI) center with a nucleophile. monash.edu This process is characterized by its efficiency, high yields, and often metal-free conditions, making it suitable for a wide range of applications from materials science to drug discovery. researchgate.netsigmaaldrich.commonash.edu Aliphatic sulfonyl fluorides are considered excellent agents for SuFEx transformations due to their moderate reactivity, which allows them to be handled in aqueous buffers and tolerate a wide variety of other functional groups. enamine.netenamine.net

The kinetic and thermodynamic profiles of SuFEx reactions are central to their "click" character. While thermodynamically favorable, sulfonyl fluorides possess a significant kinetic barrier to reaction, contributing to their stability. sigmaaldrich.comresearchgate.net This "sleeping beauty" characteristic means they remain inert until "awakened" by a suitable catalyst or reaction partner. nih.gov

The reaction is often facilitated by catalysts such as Lewis bases (e.g., tetramethylguanidine, DBU), bifluoride salts, or specific environments like protein binding pockets that can activate the otherwise stable S-F bond. nih.govresearchgate.net For instance, the reaction between an arylsulfonyl fluoride and an aryl silyl (B83357) ether can achieve conversions greater than 99% in under an hour under mild conditions, highlighting the favorable kinetics once the activation barrier is overcome. researchgate.net In contrast to the highly favorable thermodynamics and kinetics of reactions like the Cu-catalyzed azide-alkyne cycloaddition (ΔE° = -254 kJ/mol, ΔE‡ = 62 kJ/mol), uncatalyzed SuFEx reactions can have high activation barriers, leading to long reaction times at room temperature. researchgate.net The choice of catalyst and reaction conditions is therefore crucial for modulating the reaction rate.

Table 1: General Kinetic and Thermodynamic Characteristics of SuFEx Reactions

| Parameter | Description | Significance |

|---|---|---|

| Thermodynamic Stability | Sulfonyl fluorides are highly stable to thermolysis and hydrolysis. sigmaaldrich.com | Allows for easy handling and incorporation into complex molecules without degradation. |

| Kinetic Inertness | High activation energy barrier for uncatalyzed reactions. researchgate.net | Prevents unwanted side reactions, contributing to high chemoselectivity. |

| Catalysis | Reaction rates are significantly accelerated by bases (e.g., DBU), bifluoride salts, or Lewis acids. nih.govsemanticscholar.org | Enables rapid and efficient bond formation under controlled, mild conditions. |

| Reaction Rate | Can be very fast, with some reactions reaching >99% conversion in minutes to an hour. researchgate.net | Fulfills a key criterion of click chemistry for efficient molecular assembly. |

A hallmark of SuFEx chemistry is its exceptional chemoselectivity and broad functional group compatibility. nih.govresearchgate.net The sulfonyl fluoride moiety is remarkably tolerant of a vast array of functional groups and reaction conditions. nih.gov This allows for transformations to be carried out on other parts of a molecule containing a -SO₂F group without affecting it. rsc.orgnih.gov

The SuFEx reaction itself is also highly selective. Sulfonyl fluorides react chemoselectively at the sulfur center, producing only sulfonylation products, which is a notable advantage over more reactive sulfonyl chlorides that can lead to side reactions. sigmaaldrich.comsigmaaldrich.com The reaction is compatible with amides, esters, and conditions for transition-metal-catalyzed cross-couplings. nih.govresearchgate.net This orthogonality is critical for applications in complex molecule synthesis and late-stage functionalization in drug discovery. nih.gov Aliphatic sulfonyl fluorides, in particular, tolerate many functional groups and can be handled in aqueous buffers, making them suitable for biological applications. enamine.net

Nucleophilic Reactivity Towards Various Substrates

Beyond catalyzed SuFEx reactions, the sulfonyl fluoride group exhibits reactivity towards a range of strong nucleophiles. This reactivity is fundamental to its use in forming stable covalent bonds in various contexts, including as probes for chemical biology. nih.govenamine.net The reactivity is generally lower than that of other sulfonyl halides, which contributes to the selectivity of the -SO₂F group. researchgate.net

The electrophilic sulfur center of this compound is susceptible to attack by various heteroatom and carbon nucleophiles, leading to the formation of sulfonamides, sulfonates, thiosulfonates, and sulfones, respectively.

N-Nucleophiles (Amines): Primary and secondary amines react with sulfonyl fluorides to form stable sulfonamides. semanticscholar.org While these reactions can be slow, they can be accelerated using catalysts like N-heterocyclic carbenes (NHCs) or Lewis acids such as Ca(NTf₂)₂. researchgate.netsemanticscholar.org For instance, a variety of primary and secondary amines react with sulfonyl fluorides in the presence of NHC and 1-hydroxybenzotriazole (B26582) (HOBt) to produce sulfonamides in high yields (58%-99%). researchgate.net

O-Nucleophiles (Alcohols, Phenols): Alcohols and phenols react to form sulfonate esters. researchgate.net These reactions are often base-mediated or catalyzed. researchgate.net Phenols, in particular, are common partners in SuFEx reactions, often activated by a base to form the more nucleophilic phenoxide. researchgate.net

S-Nucleophiles (Thiols): While sulfonyl fluorides are generally stable to thiols under neutral conditions, nucleophilic substitution can occur, particularly with activated thiols (thiolates), to form thiosulfonates. nih.govnih.gov

C-Nucleophiles (Carbanions): Carbon pronucleophiles, such as those derived from esters, amides, nitriles, and heteroarenes, can react with sulfonyl fluorides under base-mediated conditions (e.g., using LiHMDS) to form C-S bonds, yielding sulfones. researchgate.net This transformation has been applied to a diverse set of pronucleophiles at room temperature under mild conditions. researchgate.net

Table 2: Reactivity of Sulfonyl Fluorides with Various Nucleophiles

| Nucleophile Class | Reagent Example | Product | Typical Conditions |

|---|---|---|---|

| N-Nucleophiles | Primary/Secondary Amines | Sulfonamide | Base-mediated or Lewis acid catalysis (e.g., NHC, Ca(NTf₂)₂). researchgate.netsemanticscholar.org |

| O-Nucleophiles | Phenols, Alcohols | Sulfonate Ester | Base-mediated (e.g., Cs₂CO₃) or NHC catalysis. researchgate.netresearchgate.net |

| S-Nucleophiles | Thiols | Thiosulfonate | Generally requires activation to the thiolate. nih.gov |

| C-Nucleophiles | Esters, Amides, Nitriles | Sulfone | Strong base (e.g., LiHMDS). researchgate.net |

The reactivity of the sulfonyl fluoride group can be precisely tuned by altering the electronic and steric properties of the attached scaffold. acs.org For an aliphatic system like this compound, the stereochemistry and the electronic influence of the fluorine atom at the C2 position are key modulators.

The presence of the electronegative fluorine atom on the cyclohexane (B81311) ring is expected to have an electron-withdrawing inductive effect. This effect would increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack compared to a non-fluorinated cyclohexanesulfonyl fluoride. The magnitude of this effect depends on the stereochemical relationship (e.g., cis vs. trans) between the fluorine and the sulfonyl fluoride group. Steric hindrance around the sulfonyl group can also play a significant role; bulky substituents near the reaction center can decrease the rate of nucleophilic attack. acs.org Studies on various aryl sulfonyl fluorides have demonstrated that their reactivity towards nucleophilic amino acids can be predictably modulated by adjusting the electronic properties of the aromatic ring. acs.org A similar principle applies to aliphatic systems, where substituent effects dictate the balance between stability and reactivity. enamine.net

Radical Reactions Involving the Sulfonyl Fluoride Moiety

While the chemistry of sulfonyl fluorides is dominated by nucleophilic substitution (SuFEx), the sulfonyl fluoride moiety can also be involved in radical reactions. rsc.orgrsc.org The generation of fluorosulfonyl radicals (•SO₂F) from various precursors has emerged as a powerful strategy for the synthesis of sulfonyl fluorides. rsc.orgspringernature.com

These radical transformations often employ photoredox catalysis to generate the fluorosulfonyl radical from a suitable precursor. rsc.orgnih.gov This radical can then engage with unsaturated systems like alkenes and alkynes. rsc.orgnih.govresearchgate.net For example, the photoredox-catalyzed reaction of a fluorosulfonyl radical precursor with alkenes can produce a variety of alkenyl and alkyl sulfonyl fluorides, demonstrating broad substrate scope and excellent functional group compatibility. rsc.org Although these methods are typically used for the synthesis of sulfonyl fluorides, the principles suggest that the S-C bond in a molecule like this compound could potentially undergo homolytic cleavage under specific, high-energy conditions, though this is not its typical mode of reactivity. The high bond dissociation energy of the S(VI)-F bond itself makes direct generation of a fluorosulfonyl radical from a saturated alkyl sulfonyl fluoride challenging. springernature.com

Deoxyfluorination Reactions Utilizing Sulfonyl Fluorides

Deoxyfluorination is a critical transformation in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals, where the introduction of a fluorine atom can significantly alter a molecule's biological properties. Sulfonyl fluorides have emerged as a versatile class of reagents for this purpose, offering an alternative to traditional and often more hazardous deoxyfluorinating agents like diethylaminosulfur trifluoride (DAST). The reaction generally proceeds by the activation of an alcohol by a sulfonyl fluoride, followed by a nucleophilic substitution with a fluoride ion.

The general mechanism for the deoxyfluorination of an alcohol with a sulfonyl fluoride reagent involves the initial reaction of the alcohol with the sulfonyl fluoride in the presence of a base. The base deprotonates the alcohol, forming an alkoxide, which then attacks the electrophilic sulfur atom of the sulfonyl fluoride. This results in the formation of a sulfonate ester intermediate and the displacement of a fluoride ion. In a subsequent step, the displaced fluoride ion, or another fluoride source in the reaction mixture, acts as a nucleophile and attacks the carbon atom bearing the sulfonate leaving group, leading to the formation of the desired fluoroalkane via an S(_N)2 mechanism, which results in an inversion of stereochemistry at the carbon center.

The efficiency and outcome of the deoxyfluorination reaction are highly dependent on the structure of the alcohol, the specific sulfonyl fluoride used, and the reaction conditions, including the choice of base and solvent. For instance, sterically hindered alcohols may react more slowly or require more forcing conditions. The choice of the sulfonyl fluoride is also crucial; electron-withdrawing groups on the sulfonyl fluoride can increase the electrophilicity of the sulfur atom, facilitating the initial reaction with the alcohol.

Table 1: Comparison of Common Sulfonyl Fluoride Deoxyfluorination Reagents

| Reagent | Abbreviation | Key Features |

|---|---|---|

| Perfluoro-1-butanesulfonyl fluoride | PBSF | Highly reactive, but can be poorly selective. sigmaaldrich.com |

| 2-Pyridinesulfonyl fluoride | PyFluor | Thermally stable, crystalline solid, shows good selectivity with minimal elimination byproducts. sigmaaldrich.comchemrxiv.org |

Stability and Activation Methods of the Sulfonyl Fluoride Group in the Context of the Compound

The utility of a sulfonyl fluoride reagent in chemical synthesis is intrinsically linked to the stability of the sulfonyl fluoride group and the methods available for its activation. The sulfur-fluorine bond in sulfonyl fluorides is generally robust, contributing to their thermal and hydrolytic stability, which makes them advantageous over more reactive sulfonyl chlorides. morressier.com Aliphatic sulfonyl fluorides are often more hydrolytically stable than their aromatic counterparts. enamine.net This stability allows for their storage and handling under normal laboratory conditions.

The stability of the sulfonyl fluoride group can be influenced by both electronic and steric factors. Electron-withdrawing groups attached to the sulfur atom can increase its electrophilicity, potentially making the S-F bond more susceptible to nucleophilic attack. Conversely, sterically bulky groups around the sulfonyl fluoride moiety can hinder the approach of nucleophiles, thereby increasing its kinetic stability. In the specific case of this compound, the cyclohexane ring represents a non-conjugated aliphatic system. The conformational properties of the cyclohexane ring, with the sulfonyl fluoride group potentially occupying either an axial or equatorial position, could also influence its reactivity and stability. The gauche interaction in 1-fluoropropane, which is analogous to the axial interaction in fluorocyclohexane (B1294287), suggests that the equatorial conformer of a substituted cyclohexane is generally more stable. pearson.com

Activation of the sulfonyl fluoride group is a prerequisite for its participation in deoxyfluorination reactions. The most common method of activation involves the use of a base. In the context of deoxyfluorination of an alcohol, a strong, non-nucleophilic base is typically employed to deprotonate the alcohol. The resulting alkoxide is a potent nucleophile that can then attack the electrophilic sulfur atom of the sulfonyl fluoride, leading to the formation of a sulfonate ester intermediate. Common bases used for this purpose include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD). sigmaaldrich.com

Beyond basic activation for reactions with alcohols, Lewis acids have also been shown to activate sulfonyl fluorides for other transformations, such as the synthesis of sulfonamides. acs.org A Lewis acid can coordinate to the fluorine atom, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack. While not the standard method for deoxyfluorination, this activation strategy highlights the tunable reactivity of the sulfonyl fluoride group.

The balance between stability and reactivity is a key consideration in the application of sulfonyl fluorides. A reagent must be stable enough for practical handling but reactive enough under specific activation conditions to participate in the desired transformation. While detailed experimental data on the stability and activation of this compound is not available, the principles derived from the study of other aliphatic sulfonyl fluorides provide a framework for understanding its chemical behavior.

Table 2: General Activation Methods for Sulfonyl Fluorides

| Activation Method | Description | Typical Reagents |

|---|---|---|

| Base-Mediated | Deprotonation of a nucleophile (e.g., alcohol) which then attacks the sulfonyl fluoride. | DBU, MTBD sigmaaldrich.com |

| Lewis Acid Catalysis | Coordination of a Lewis acid to the fluorine atom to increase the electrophilicity of the sulfur. | Calcium triflimide [Ca(NTf2)2] acs.org |

Methodological Advancements and Future Research Perspectives for 2 Fluorocyclohexane 1 Sulfonyl Fluoride

Integration of Machine Learning and AI in Reaction Prediction and Optimization

The complexity of chemical reactions involving polyfunctional molecules like 2-Fluorocyclohexane-1-sulfonyl fluoride (B91410) presents a significant challenge for traditional optimization methods. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate these intricate reaction landscapes and accelerate the discovery of optimal synthetic conditions. ucla.eduprinceton.edunih.gov

Recent studies have demonstrated the successful application of ML algorithms, such as random forests, to predict the outcomes of reactions involving sulfonyl fluorides. ucla.edu By training models on large datasets of reaction parameters and corresponding yields, researchers can develop predictive tools that identify high-yielding conditions for new substrates without the need for extensive empirical screening. This approach is particularly valuable for optimizing transformations of 2-Fluorocyclohexane-1-sulfonyl fluoride, where factors like stereochemistry, reagent stoichiometry, and catalyst choice can dramatically influence the reaction's success.

Table 1: Application of Machine Learning in Sulfonyl Fluoride Chemistry

| ML Application | Description | Potential Impact on this compound |

| Reaction Yield Prediction | Algorithms are trained on existing reaction data to predict the yield of a new reaction under specific conditions. | Rapid identification of promising synthetic routes and conditions for derivatives of this compound. |

| Catalyst Selection | ML models can suggest the optimal catalyst for a desired transformation based on substrate and reagent features. | Efficient discovery of catalysts for stereoselective and regioselective modifications of the cyclohexane (B81311) ring. |

| Automated Reaction Optimization | AI-driven systems can autonomously design and perform experiments to find the best reaction conditions. | Accelerated development of robust and scalable synthetic protocols for compounds derived from this compound. |

Emerging Catalytic Systems for Transformations Involving the Compound

The development of novel catalytic systems is paramount for unlocking the synthetic potential of this compound. Recent advances in photoredox, electro-, and transition-metal catalysis offer exciting new avenues for the selective functionalization of this molecule. rsc.orgsigmaaldrich.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for the generation of reactive radical intermediates. researchgate.net This technology can be harnessed to activate the C-S or S-F bonds of this compound, enabling a range of transformations that are not accessible through traditional thermal methods. For instance, photoredox-catalyzed reactions could facilitate the coupling of the fluorocyclohexylsulfonyl moiety with various organic fragments, providing access to a diverse library of new compounds.

Transition-Metal Catalysis: Transition-metal catalysis has a long and successful history in C-F and C-S bond functionalization. rsc.org Modern catalysts, particularly those based on palladium, nickel, and copper, are capable of mediating a wide array of cross-coupling reactions. For this compound, these catalytic systems could be employed to selectively activate either the C-F or C-S bond, allowing for the stepwise introduction of different functional groups. Furthermore, the development of enantioselective transition-metal catalysts could enable the synthesis of specific stereoisomers of this compound derivatives, which is crucial for their application in drug discovery.

Electrocatalysis: Electrosynthesis represents a green and sustainable alternative to traditional chemical methods. sigmaaldrich.com By using electricity to drive chemical reactions, electrocatalysis can often provide access to unique reactivity and selectivity. In the context of this compound, electrochemical methods could be employed for both the synthesis of the compound itself and its subsequent transformations. For example, electrochemical oxidation or reduction could be used to generate reactive intermediates that can participate in a variety of bond-forming reactions.

Exploration of Novel Reactivity Patterns and Unconventional Bond Activations

Beyond the well-established reactivity of the sulfonyl fluoride group as an electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, recent research has begun to uncover unconventional reactivity patterns for this versatile functional group. imperial.ac.ukscilit.com These novel transformations have the potential to significantly expand the synthetic utility of this compound.

One of the most exciting recent developments is the use of the entire sulfonyl fluoride moiety as a leaving group in transition-metal-catalyzed cross-coupling reactions. imperial.ac.uk This "defluorosulfonylative" coupling allows for the direct formation of carbon-carbon or carbon-heteroatom bonds at the position previously occupied by the sulfonyl fluoride group. This unconventional reactivity opens up new possibilities for the use of this compound as a building block in complex molecule synthesis.

Furthermore, the activation of the typically robust S-F bond is another area of active investigation. chemrxiv.org While the stability of the S-F bond is a key feature of SuFEx chemistry, the ability to selectively cleave this bond under specific catalytic conditions would provide access to new types of reactive intermediates. For example, the generation of a sulfonyl radical via S-F bond homolysis could enable a range of novel radical-based transformations.

Design of Next-Generation Reagents and Scaffolds Based on this Compound

The unique structural features of this compound make it an attractive starting point for the design of next-generation reagents and molecular scaffolds for drug discovery and chemical biology. nih.govnih.govrsc.org The combination of a conformationally restricted fluorinated cyclohexane ring and a reactive sulfonyl fluoride "warhead" provides a powerful platform for the development of highly selective and potent bioactive molecules. rsc.orgnih.govmdpi.comresearchgate.net

Covalent Inhibitors and Chemical Probes: The sulfonyl fluoride moiety is well-established as a privileged electrophile for the covalent modification of proteins. researchgate.netnih.govresearchgate.net By incorporating the 2-fluorocyclohexane scaffold, it is possible to design highly specific covalent inhibitors that target particular amino acid residues within a protein's binding site. The conformational rigidity of the cyclohexane ring can be exploited to pre-organize the molecule for optimal binding, while the fluorine atom can be used to fine-tune its physicochemical properties, such as lipophilicity and metabolic stability.

Novel Scaffolds for Drug Discovery: The this compound core can also serve as a versatile scaffold for the construction of diverse compound libraries. nih.govresearchgate.net The sulfonyl fluoride group can be readily transformed into a variety of other functional groups, such as sulfonamides, sulfonates, and sulfones, through SuFEx chemistry. sigmaaldrich.comresearchgate.net This allows for the rapid and efficient generation of a wide range of analogs with different biological activities. The fluorinated cyclohexane backbone provides a three-dimensional framework that can be further functionalized to explore new areas of chemical space.

Table 2: Potential Applications of this compound in Drug Discovery

| Application | Design Strategy | Potential Therapeutic Area |

| Covalent Kinase Inhibitors | The 2-fluorocyclohexane scaffold can be used to target the ATP binding site of kinases, with the sulfonyl fluoride group forming a covalent bond with a nearby nucleophilic residue. | Oncology, Inflammation |

| Chemical Probes for Proteomics | Derivatives of this compound can be used to selectively label and identify new protein targets. | Target discovery and validation |

| Scaffolds for Fragment-Based Drug Discovery | The rigid fluorinated cyclohexane core can serve as a starting point for the development of novel drug candidates through fragment linking or growing strategies. | Various diseases |

Q & A

Q. What are the common synthetic routes for 2-fluorocyclohexane-1-sulfonyl fluoride, and what are the critical parameters affecting yield?

- Methodological Answer: Synthesis typically involves fluorination of cyclohexane precursors followed by sulfonylation. Fluorination may use agents like DAST (diethylaminosulfur trifluoride) under controlled temperatures (-20°C to 0°C) to minimize side reactions. Sulfonylation can employ sulfur trioxide or chlorosulfonic acid, with subsequent conversion to the sulfonyl fluoride using potassium fluoride. Critical parameters include anhydrous conditions to prevent hydrolysis, solvent choice (e.g., dichloromethane), and stoichiometric precision to optimize yield and purity . Multi-step protocols, as seen in analogous fluorinated cyclohexane derivatives, require rigorous intermediate purification to avoid byproducts .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer: Use 19F NMR to confirm fluorine substitution patterns (δ -120 to -150 ppm for sulfonyl fluorides) and 1H NMR for cyclohexane ring proton assignments. High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures stoichiometric accuracy. Purity ≥98% is achievable via HPLC with UV detection (λ = 210–230 nm) and comparison to certified reference standards . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. How should this compound be stored to ensure long-term stability, and what are the indicators of degradation?

- Methodological Answer: Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent moisture absorption and thermal decomposition. Degradation indicators include discoloration (yellowing), gas evolution (SO2/F2), or precipitate formation. Stability ≥5 years is achievable under optimal conditions, validated via periodic NMR and HPLC analysis .

Q. What is the reactivity profile of this compound with nucleophiles, and how does it compare to sulfonyl chlorides?

- Methodological Answer: The sulfonyl fluoride group reacts with amines (e.g., primary/secondary amines) to form sulfonamides, though slower than sulfonyl chlorides due to lower electrophilicity. Reaction optimization requires polar aprotic solvents (e.g., DMF) and elevated temperatures (50–80°C). Thiols and alcohols may require catalytic bases (e.g., triethylamine) for efficient substitution. Kinetic studies using 19F NMR can monitor reaction progress .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during the sulfonylation step in the synthesis of this compound?

- Methodological Answer: Byproducts (e.g., sulfonic acids) arise from incomplete fluorination or hydrolysis. Optimize by:

- Using excess fluorinating agent (e.g., KF) in anhydrous tetrahydrofuran (THF).

- Employing slow reagent addition to control exothermic reactions.

- Incorporating molecular sieves to scavenge water. Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. What strategies are effective in resolving contradictions in reported reactivity data of this compound with different nucleophiles?

- Methodological Answer: Cross-validate literature data by replicating experiments under standardized conditions (solvent, temperature, pH). Use control reactions to isolate variables (e.g., steric vs. electronic effects). Advanced computational modeling (DFT) predicts transition states and explains discrepancies in nucleophilic attack rates . Collaborative studies with independent labs ensure reproducibility .

Q. How does the fluorine substitution at the cyclohexane ring influence the compound’s interaction with biological targets compared to non-fluorinated analogs?

- Methodological Answer: Fluorine enhances lipophilicity (logP increase by ~0.5–1.0) and metabolic stability via C-F bond inertia. In enzyme inhibition assays (e.g., serine hydrolases), the sulfonyl fluoride acts as an irreversible inhibitor by forming covalent adducts with active-site residues. Comparative SAR studies with non-fluorinated analogs show improved target residence times and selectivity .

Q. What are the degradation pathways of this compound under varying pH conditions, and how are degradation products characterized?

- Methodological Answer: Under acidic conditions (pH <3), hydrolysis yields 2-fluorocyclohexane-1-sulfonic acid and HF. Alkaline conditions (pH >10) promote defluorination, forming cyclohexene derivatives. Degradation products are identified via LC-MS/MS and ion chromatography (for fluoride ions). Accelerated stability studies (40°C/75% RH) model long-term degradation kinetics .

Q. What methodologies enable comparative studies between this compound and its structural analogs (e.g., sulfonyl chlorides or bromides) in click chemistry applications?

- Methodological Answer: Perform SuFEx (Sulfur Fluoride Exchange) click reactions with silyl ethers or amines under catalytic conditions (e.g., Bisphenol A base). Monitor reaction efficiency via 19F NMR and compare kinetics to sulfonyl chlorides. Thermodynamic parameters (ΔG‡) derived from Arrhenius plots quantify relative reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.